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Compound of Interest

Compound Name: Ampelopsin G

Cat. No.: B12310223 Get Quote

Ampelopsin G: A Potent Modulator of Key
Metabolic Enzymes
A Comparative Analysis of Its Inhibitory Performance Against Established Enzyme Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance benchmark of Ampelopsin G, also known

as dihydromyricetin, a natural flavonoid compound, against well-established inhibitors of crucial

metabolic enzymes. The data presented herein is intended to assist researchers and drug

development professionals in evaluating the therapeutic potential of Ampelopsin G.

Performance Overview: Ampelopsin G vs. Standard
Inhibitors
Ampelopsin G demonstrates significant inhibitory activity against key enzymes involved in

nutrient absorption and drug metabolism. Its performance, as measured by the half-maximal

inhibitory concentration (IC50), is comparable to, and in some cases exceeds, that of widely

recognized enzyme inhibitors.
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The following tables summarize the in vitro inhibitory performance of Ampelopsin G against

pancreatic lipase, α-glucosidase, and major cytochrome P450 isoforms, benchmarked against

standard inhibitors.

Table 1: Pancreatic Lipase Inhibition

Inhibitor IC50

Ampelopsin G (Dihydromyricetin) 34.28 ± 4.63 µM[1]

Orlistat 0.22 µg/ml[2], 1.7 µg/ml, 2.73 µg/ml[3]

Table 2: α-Glucosidase Inhibition

Inhibitor IC50

Ampelopsin G (Dihydromyricetin)

Not explicitly found, but a related compound

from Ampelopsis grossedentata showed an

IC50 of 0.21 µM.

Acarbose

11 nM[4], 4.40 ± 0.05 µM[5], 22.0 ± 0.5

µg/mL[6], 25.50 ± 0.45 μg/mL[7], 262.32

µg/mL[8]

Table 3: Cytochrome P450 (CYP) Isoform Inhibition

CYP Isoform
Ampelopsin G
(Dihydromyricetin)
IC50

Known Inhibitor
Known Inhibitor
IC50

CYP3A4 14.75 µM[9][10] Ketoconazole
0.00833 and 0.0123

μM[11], 0.04 µM[12]

CYP2E1 25.74 µM[9][10]
Diethyldithiocarbamat

e
9.8-34 µM[13]

CYP2D6 22.69 µM[9][10] Quinidine

0.027-0.4 µM[13],

0.05 µM[12], 0.063

μM[11]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.benchchem.com/product/b12310223?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8914261/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2788186/
https://pubmed.ncbi.nlm.nih.gov/24417211/
https://www.abcam.com/en-us/products/biochemicals/acarbose-alpha-glucosidase-inhibitor-ab141891
https://pmc.ncbi.nlm.nih.gov/articles/PMC10669220/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9822058/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6589327/
https://www.researchgate.net/figure/IC-50-values-for-a-glucosidase-and-a-amylase-inhibitory-activities-of-the-plant-extracts_tbl1_281771919
https://www.guidetopharmacology.org/GRAC/LigandDisplayForward?tab=biology&ligandId=5277
https://pmc.ncbi.nlm.nih.gov/articles/PMC7012011/
https://www.mdpi.com/1420-3049/29/11/2482
https://www.researchgate.net/figure/C50-values-of-CYP3A4-inhibition-The-data-are-represented-as-mean-SD-of-three_tbl1_279157877
https://www.guidetopharmacology.org/GRAC/LigandDisplayForward?tab=biology&ligandId=5277
https://pmc.ncbi.nlm.nih.gov/articles/PMC7012011/
https://courses.washington.edu/medch527/PDFs/Literature/527_fdatable.pdf
https://www.guidetopharmacology.org/GRAC/LigandDisplayForward?tab=biology&ligandId=5277
https://pmc.ncbi.nlm.nih.gov/articles/PMC7012011/
https://courses.washington.edu/medch527/PDFs/Literature/527_fdatable.pdf
https://www.researchgate.net/figure/C50-values-of-CYP3A4-inhibition-The-data-are-represented-as-mean-SD-of-three_tbl1_279157877
https://www.mdpi.com/1420-3049/29/11/2482
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12310223?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
The following are detailed methodologies for the key enzyme inhibition assays cited in this

guide.

Pancreatic Lipase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of pancreatic lipase, an

enzyme crucial for the digestion of dietary fats.

Principle: The assay utilizes a chromogenic substrate, such as p-nitrophenyl palmitate (pNPP)

or p-nitrophenyl butyrate (PNPB), which is hydrolyzed by pancreatic lipase to produce a

colored product, p-nitrophenol. The rate of p-nitrophenol formation, measured

spectrophotometrically at 405 nm, is proportional to the enzyme's activity. The inhibitory effect

of a test compound is determined by the reduction in this rate.

Materials:

Porcine Pancreatic Lipase (PPL)

p-Nitrophenyl Palmitate (pNPP) or p-Nitrophenyl Butyrate (PNPB)

Tris-HCl buffer (e.g., 13 mM Tris-HCl, 150 mM NaCl, 1.3 mM CaCl2, pH 8.0)

Test compound (Ampelopsin G) and positive control (Orlistat) dissolved in a suitable solvent

(e.g., DMSO)

96-well microplate

Microplate reader

Procedure:

Prepare a stock solution of PPL in Tris-HCl buffer.

Prepare various concentrations of the test compound and the positive control by serial

dilution.
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In a 96-well plate, add a defined volume of the PPL solution to wells containing the test

compound, positive control, or solvent control (for 100% activity).

Pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes).

Initiate the enzymatic reaction by adding the substrate solution (pNPP or PNPB) to all wells.

Immediately measure the absorbance at 405 nm at regular intervals (e.g., every minute) for

a set duration (e.g., 10-20 minutes) using a microplate reader.

Calculate the rate of reaction for each concentration.

The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Rate of

sample / Rate of control)] x 100.

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of

the inhibitor concentration.

α-Glucosidase Inhibition Assay
This assay evaluates the inhibitory effect of a compound on α-glucosidase, an enzyme involved

in the breakdown of carbohydrates into glucose.

Principle: The assay typically uses p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.

α-glucosidase hydrolyzes pNPG to release p-nitrophenol, a yellow-colored product. The

absorbance of p-nitrophenol is measured at 405 nm, and the inhibition of the enzyme is

quantified by the decrease in absorbance in the presence of an inhibitor.

Materials:

α-Glucosidase from Saccharomyces cerevisiae

p-Nitrophenyl-α-D-glucopyranoside (pNPG)

Phosphate buffer (e.g., 50 mM, pH 6.8)

Test compound (Ampelopsin G) and positive control (Acarbose)
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Sodium carbonate (Na2CO3) solution to stop the reaction

96-well microplate

Microplate reader

Procedure:

Prepare a solution of α-glucosidase in phosphate buffer.

Prepare different concentrations of the test compound and positive control.

In a 96-well plate, mix the α-glucosidase solution with the test compound, positive control, or

buffer (for control).

Incubate the mixture at 37°C for a defined period (e.g., 10 minutes).

Add the pNPG substrate to each well to start the reaction.

Incubate the plate at 37°C for a specific duration (e.g., 20-30 minutes).

Stop the reaction by adding a sodium carbonate solution.

Measure the absorbance of the resulting p-nitrophenol at 405 nm.

Calculate the percentage of inhibition and the IC50 value as described for the pancreatic

lipase assay.

Cytochrome P450 (CYP) Inhibition Assay
This assay determines the potential of a compound to inhibit the activity of specific cytochrome

P450 isoforms, which are major enzymes involved in drug metabolism.

Principle: The assay uses human liver microsomes (HLMs) or recombinant CYP enzymes and

isoform-specific substrates that are metabolized to produce a specific metabolite. The

formation of this metabolite is quantified using liquid chromatography-tandem mass

spectrometry (LC-MS/MS). The inhibitory effect of a test compound is determined by the

reduction in the rate of metabolite formation.
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Materials:

Human Liver Microsomes (HLMs) or recombinant CYP enzymes (e.g., CYP3A4, CYP2E1,

CYP2D6)

NADPH regenerating system (cofactor for CYP activity)

Phosphate buffer

Isoform-specific substrates (e.g., midazolam for CYP3A4, chlorzoxazone for CYP2E1,

dextromethorphan for CYP2D6)

Test compound (Ampelopsin G) and known inhibitors (e.g., ketoconazole,

diethyldithiocarbamate, quinidine)

Acetonitrile or methanol to stop the reaction

LC-MS/MS system

Procedure:

Prepare a reaction mixture containing HLMs or recombinant CYP enzymes, NADPH

regenerating system, and phosphate buffer.

Add various concentrations of the test compound or a known inhibitor to the reaction mixture.

Pre-incubate the mixture at 37°C.

Initiate the reaction by adding the isoform-specific substrate.

Incubate for a specific time at 37°C.

Terminate the reaction by adding a cold organic solvent like acetonitrile or methanol.

Centrifuge the samples to precipitate proteins.

Analyze the supernatant for the presence of the specific metabolite using LC-MS/MS.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/product/b12310223?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12310223?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Calculate the percentage of inhibition and the IC50 value based on the reduction in

metabolite formation compared to the control.

Visualizing the Science: Diagrams and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT

language, illustrate key pathways and experimental workflows.
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Caption: Workflow for the pancreatic lipase inhibition assay.
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Caption: Inhibition of α-glucosidase by Ampelopsin G.
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Caption: Mechanism of CYP450 inhibition by Ampelopsin G.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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